molecular formula C12H8Cl2OS B165687 4-Chlorophenyl sulfoxide CAS No. 3085-42-5

4-Chlorophenyl sulfoxide

Cat. No.: B165687
CAS No.: 3085-42-5
M. Wt: 271.2 g/mol
InChI Key: KJGYFISADIZFEL-UHFFFAOYSA-N
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Description

4-Chlorophenyl sulfoxide is an organic compound with the molecular formula C12H8Cl2OS. It is characterized by the presence of a sulfoxide group attached to a chlorinated phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

4-Chlorophenyl sulfoxide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and composites.

Safety and Hazards

4-Chlorophenyl sulfoxide is considered a poison by the intravenous route and is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of NOx and Cl- .

Future Directions

One study has reported the use of 4-Chlorophenyl sulfoxide modified reduced graphene oxide for the adsorption/desorption of Pd(II) and Pt(IV) ions . This suggests potential applications of this compound in environmental remediation and resource recovery.

Mechanism of Action

Result of Action

The molecular and cellular effects of 4-Chlorophenyl sulfoxide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact this compound is currently lacking . Potential factors of interest could include pH, temperature, and the presence of other interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 4-chlorophenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired sulfoxide product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of 4-chlorophenyl sulfone.

    Reduction: Reduction reactions can convert the sulfoxide back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: 4-Chlorophenyl sulfone.

    Reduction: 4-Chlorophenyl sulfide.

    Substitution: Various substituted phenyl sulfoxides.

Comparison with Similar Compounds

4-Chlorophenyl sulfoxide can be compared with other similar compounds, such as:

    4-Chlorophenyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.

    4-Chlorophenyl sulfone: The fully oxidized form of the sulfoxide, with different chemical properties and reactivity.

    Phenyl sulfoxide: Lacks the chlorine substituent, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the sulfoxide group and the chlorine substituent, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYFISADIZFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022205
Record name 4-Chlorophenyl sulfoxide
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Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3085-42-5
Record name 1,1′-Sulfinylbis[4-chlorobenzene]
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Record name Sulfoxide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) sulfoxide
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Record name 4-Chlorophenyl sulfoxide
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Record name Bis(p-chlorophenyl)sulphoxide
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Record name 4-Chlorophenyl sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-chlorophenyl sulfoxide in modifying reduced graphene oxide?

A1: this compound acts as a modifier for reduced graphene oxide (rGO) aerogels. [, ]. Research indicates that it plays a crucial role in the self-assembly process during the synthesis of the this compound modified rGO (4CS-rGO) composite under basic reduction-oxidation conditions []. This modification significantly influences the adsorption properties of the resulting aerogel.

Q2: How does the 4CS-rGO composite interact with metal ions like Pd(II) and Pt(IV)?

A2: The 4CS-rGO composite exhibits interesting adsorption behaviors towards both palladium(II) (Pd(II)) and platinum(IV) (Pt(IV)) ions []. The adsorption of Pd(II) is strongly influenced by pH, with higher pH values leading to increased adsorption efficiency, likely due to electrostatic interactions. The maximum adsorption efficiency for Pd(II) was observed at pH 12 [].

Q3: What insights do dielectric studies provide about the molecular behavior of this compound?

A3: Dielectric absorption studies of this compound incorporated into a polystyrene matrix reveal information about its molecular relaxation processes []. The enthalpy of activation for molecular relaxation of this compound is relatively high (around 60-78 kJ mol−1), suggesting that significant energy is required for the molecule to reorient itself within the matrix []. This information can be useful for understanding its behavior in various materials and applications.

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